molecular formula C10H10N4 B13668891 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine

5-Methyl-4-(4-pyridyl)pyrimidin-2-amine

Cat. No.: B13668891
M. Wt: 186.21 g/mol
InChI Key: USVSSALFFDLXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(4-pyridyl)pyrimidin-2-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-5-methylpyrimidine with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-pyridyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-(4-pyridyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-pyridyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyridyl)pyrimidin-2-amine
  • 5-Methyl-2-(4-pyridyl)pyrimidine
  • 4-(4-Pyridyl)-5-methylpyrimidine

Uniqueness

5-Methyl-4-(4-pyridyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridyl groups on the pyrimidine ring enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-4-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C10H10N4/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

USVSSALFFDLXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.